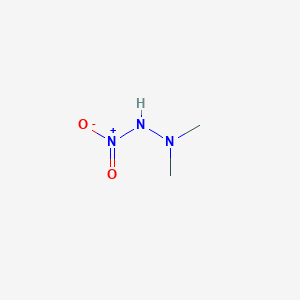
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine-2,5-dione moiety. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and biological activity
Preparation Methods
The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione typically involves the reaction of 4-phenylthiazole-2-amine with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are explored in preclinical studies for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can modulate biochemical pathways by binding to active sites or altering enzyme activity. This interaction can lead to the inhibition or activation of specific pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
1-(4-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents.
Ritonavir: An antiretroviral drug that also features a thiazole ring.
Tiazofurin: An anticancer agent with a thiazole moiety.
The uniqueness of this compound lies in its specific combination of the thiazole ring with the pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113408-24-5 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H10N2O2S/c16-11-6-7-12(17)15(11)13-14-10(8-18-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
AAQGHVJCCUYUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


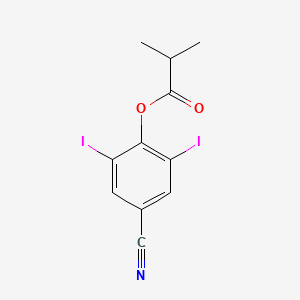
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
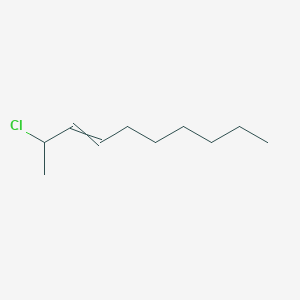
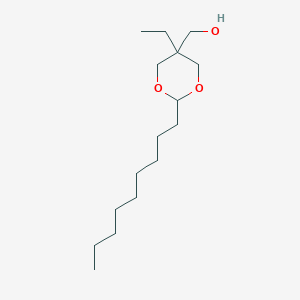
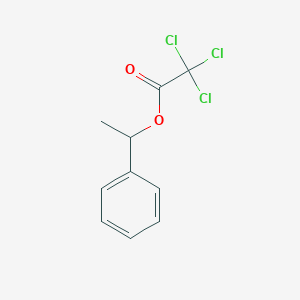

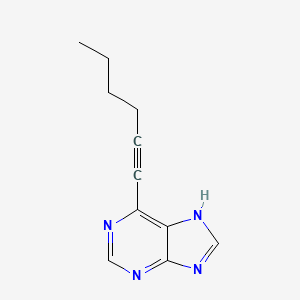
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
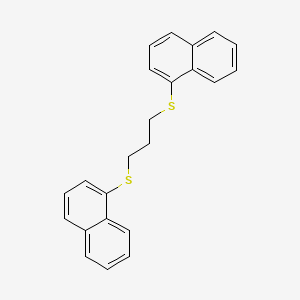
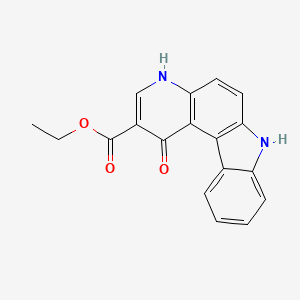
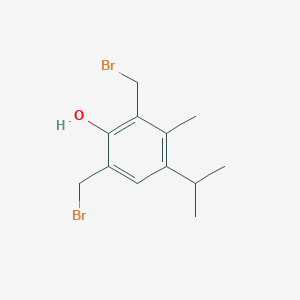

![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)
